5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Overview
Description
AZ 10397767 is a potent and selective antagonist of the CXCR2 receptor, with an IC50 value of 1 nM . This compound has shown significant efficacy in reducing the infiltration of neutrophils into tumors in both in vitro and in vivo models . It is primarily used for research purposes, particularly in the study of inflammatory diseases and cancer .
Mechanism of Action
Target of Action
AZ10397767, also known as 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one, is a potent antagonist of the CXCR2 receptor . The CXCR2 receptor is a chemokine receptor primarily expressed on leukocytes, endothelial cells, and cancer cells .
Mode of Action
AZ10397767 interacts with the CXCR2 receptor, effectively blocking its activity. This interaction attenuates the activation of the NF-κB transcriptional activity, which is often induced by chemotherapeutic agents like oxaliplatin .
Biochemical Pathways
The primary biochemical pathway affected by AZ10397767 is the CXCL8-CXCR2 signaling pathway . By inhibiting the CXCR2 receptor, AZ10397767 disrupts this pathway, leading to a decrease in NF-κB activity and CXCL8 expression . This disruption can enhance the cytotoxicity of certain chemotherapeutic agents and potentiate apoptosis in androgen-independent prostate cancer (AIPC) cells .
Pharmacokinetics
AZ10397767 is orally bioavailable . .
Result of Action
The inhibition of the CXCR2 receptor by AZ10397767 leads to a decrease in the number of neutrophils infiltrating into tumors in both in vitro and in vivo models . This results in delayed tumor growth . Additionally, AZ10397767 has been shown to increase the cytotoxicity of oxaliplatin and potentiate oxaliplatin-induced apoptosis in AIPC cells .
Action Environment
The efficacy and stability of AZ10397767 can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the compound’s cytotoxic effects . .
Biochemical Analysis
Biochemical Properties
AZ10397767 interacts with the chemokine receptor CXCR2, a G-protein coupled receptor involved in immune response . By acting as an antagonist, AZ10397767 inhibits the binding of CXCR2’s natural ligands, thereby modulating the receptor’s activity .
Cellular Effects
In AIPC cells, AZ10397767 has been shown to increase the cytotoxicity of oxaliplatin, a chemotherapy drug . This suggests that AZ10397767 may influence cell signaling pathways related to cell death and survival. Additionally, it has been found to potentiate oxaliplatin-induced apoptosis, indicating a role in regulating programmed cell death .
Molecular Mechanism
The molecular mechanism of AZ10397767 involves its binding to the CXCR2 receptor, thereby preventing the receptor’s activation by its natural ligands . This inhibition can affect downstream signaling pathways, including those involving NF-κB, a protein complex that controls DNA transcription and cell survival .
Preparation Methods
The synthesis of AZ 10397767 involves several steps, starting with the preparation of the core thiazolo[4,5-d]pyrimidin-2(3H)-one structure . The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone.
Cyclization: The thiazole intermediate undergoes cyclization with a suitable amidine to form the thiazolopyrimidine core.
Functionalization: The core structure is then functionalized with various substituents, including the 3-chloro-2-fluorophenylmethylthio and 2-hydroxy-1-methylethylamino groups.
Chemical Reactions Analysis
AZ 10397767 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZ 10397767 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CXCR2 receptor and its role in various chemical processes.
Biology: The compound is used to investigate the role of CXCR2 in neutrophil migration and inflammation.
Medicine: AZ 10397767 is studied for its potential therapeutic effects in inflammatory diseases and cancer.
Comparison with Similar Compounds
AZ 10397767 is unique in its high selectivity and potency as a CXCR2 antagonist . Similar compounds include:
Reparixin: Another CXCR2 antagonist, but with lower potency compared to AZ 10397767.
SB 225002: A non-selective CXCR2 antagonist with broader activity against other chemokine receptors.
SCH 527123: A CXCR2 antagonist with similar potency but different pharmacokinetic properties.
AZ 10397767 stands out due to its high selectivity and efficacy in reducing neutrophil infiltration in tumor models .
Properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUORKUWBDRBX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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